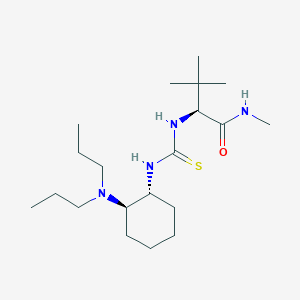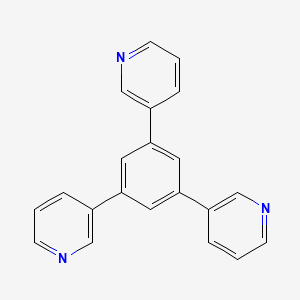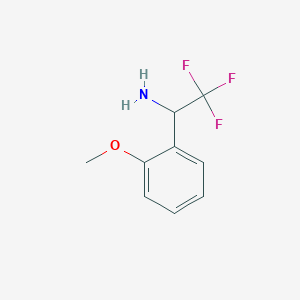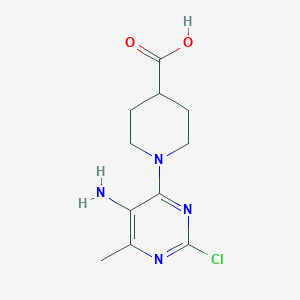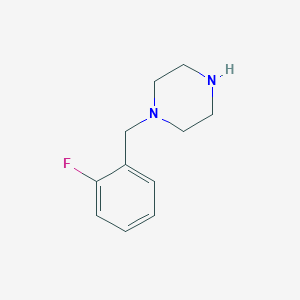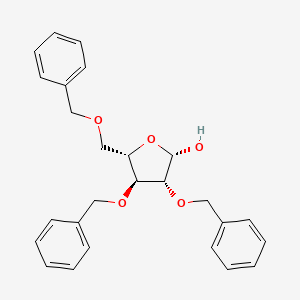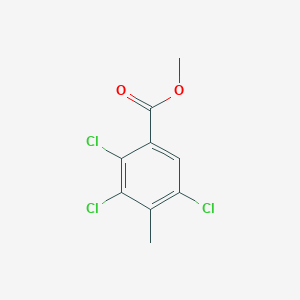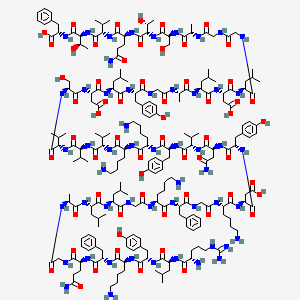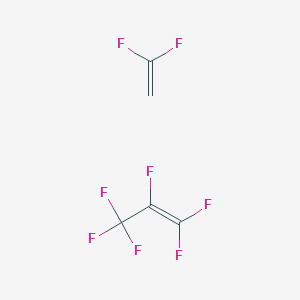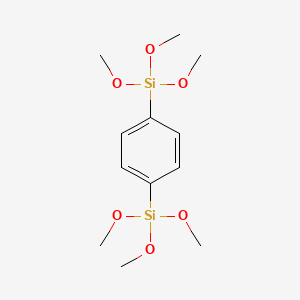
1,4-Bis(trimethoxysilyl)benzene
概要
説明
1,4-Bis(trimethoxysilyl)benzene is a chemical compound with the empirical formula C12H22O6Si2 . It is used to improve the dispersibility of modified silica powders into PDMS matrix by improving the adhesion between modified silica powders and the PDMS matrix .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, it is known that similar compounds are often synthesized through Pd-catalyzed cross-coupling reactions .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two trimethoxysilyl groups attached at the 1 and 4 positions .Chemical Reactions Analysis
This compound is known to be reactive in Pd-catalyzed cross-coupling reactions . It is extensively used as a precursor in the synthesis of a variety of periodic mesoporous organosilicas (PMOs) .Physical And Chemical Properties Analysis
This compound is a liquid with a molecular weight of 318.47 . It has a shelf life of 3 years under the recommended conditions .科学的研究の応用
Application in Porous Materials
1,4-Bis(trimethoxysilyl)benzene has been utilized as a precursor for creating macro-/mesoporous silica monoliths. These monoliths, characterized by well-defined bicontinuous macroporosity and mesoporosity, have significant potential in various applications due to their unique porous structures. The process involves using poly(ethylene glycol) as a porogen to achieve this specific porosity (Lehr et al., 2013).
Role in Polysilsesquioxane Formation
The compound plays a critical role in the formation of polysilsesquioxanes, which are important in the field of material science. Research indicates that this compound is used in sol-gel processes to form polysilsesquioxanes with varied properties, demonstrating its versatility in creating different material structures (Cerveau et al., 2002).
Synthesis of Hierarchically Porous Silica
The synthesis of hierarchically porous silica from bis(trimethoxysilyl)arenes, including this compound, has been studied. These materials exhibit lower polarity of the mesopore surface compared to pure SiO2 monoliths, suggesting potential applications in areas requiring specific surface properties (Lehr et al., 2016).
Hydrolysis Behavior Study
Understanding the hydrolysis behavior of this compound is crucial for its application in the synthesis of organosilica-based materials. Studies using 29Si NMR spectroscopy reveal insights into the hydrolysis process, essential for designing materials with specific properties (Saito et al., 2011).
Safety and Hazards
作用機序
Target of Action
1,4-Bis(trimethoxysilyl)benzene, also known as BTEB, is a silicon-based nucleophile . Its primary targets are the cross-linking sites in the synthesis of periodic mesoporous organosilicas (PMOs) . PMOs are a type of material with a wide range of applications due to their unique properties such as high surface area, tunable pore size, and the ability to incorporate various functional groups .
Mode of Action
BTEB is reactive in palladium-catalyzed cross-coupling reactions . In these reactions, BTEB acts as a precursor, contributing silicon and organic groups to the formation of the PMO structure . The trimethoxysilyl groups in BTEB undergo hydrolysis and condensation reactions to form siloxane bonds, which are integral to the PMO structure .
Biochemical Pathways
The primary pathway affected by BTEB is the synthesis of PMOs . The formation of PMOs involves the self-assembly of surfactant micelles with organosilica precursors followed by the removal of the surfactant, resulting in a mesoporous organosilica material . BTEB, as a precursor, plays a crucial role in this process .
Result of Action
The result of BTEB’s action is the formation of PMOs with a periodic, mesoporous structure . These materials have potential applications in various fields, including catalysis, adsorption, and drug delivery .
Action Environment
The action of BTEB can be influenced by various environmental factors. For instance, the pH of the reaction environment can affect the hydrolysis and condensation reactions of the trimethoxysilyl groups . Additionally, the presence of a catalyst, such as palladium, is necessary for BTEB to participate in cross-coupling reactions .
生化学分析
Biochemical Properties
It is known that it is a silicon-based nucleophile and is reactive in Pd-catalyzed cross-coupling reactions . It is extensively used as a precursor in the synthesis of a variety of periodic mesoporous organosilicas (PMOs) .
Molecular Mechanism
It is known to be reactive in Pd-catalyzed cross-coupling reactions
Temporal Effects in Laboratory Settings
It is known that this product is used to improve the dispersibility of modified silica powders into PDMS matrix .
特性
IUPAC Name |
trimethoxy-(4-trimethoxysilylphenyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O6Si2/c1-13-19(14-2,15-3)11-7-9-12(10-8-11)20(16-4,17-5)18-6/h7-10H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRZROVNUPFFNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C1=CC=C(C=C1)[Si](OC)(OC)OC)(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O6Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



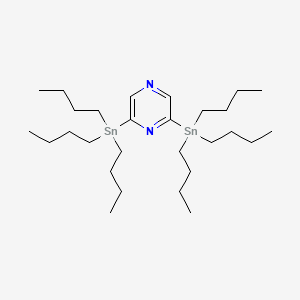
![[1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-dicarbaldehyde](/img/structure/B3068810.png)
